"3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" chemical properties
"3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5). This document is structured for researchers and medicinal chemists requiring actionable data for scaffold utilization.
Chemical Class: Halogenated Azaindole | CAS: 1190318-44-5[1][2][3][4]
Executive Summary & Structural Identity
3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a highly functionalized heterocyclic scaffold belonging to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) family.[1][2][][6] It serves as a critical bioisostere for indole and purine cores in kinase inhibitor discovery.
The molecule features three distinct orthogonal reactivity handles:
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C-3 Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
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C-6 Hydroxyl: A nucleophilic site for etherification or esterification; imparts "3-hydroxypyridine-like" physicochemical properties.
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N-1 Pyrrole Nitrogen: An acidic site for protection or alkylation.
Structural Analysis & Numbering
The IUPAC numbering for the pyrrolo[3,2-b]pyridine fused system places the pyridine nitrogen at position 4. Consequently, the hydroxyl group at position 6 is meta to the pyridine nitrogen, significantly influencing its tautomeric behavior.
[2][5]
Physicochemical Properties[7][8][9][10][11]
Tautomerism (Critical Insight)
Unlike 2-hydroxy or 4-hydroxypyridines, which exist predominantly as amide-like pyridones (lactams), the 6-hydroxy-4-azaindole motif places the hydroxyl group meta to the pyridine nitrogen (N4).
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Dominant Form: The compound exists primarily as the neutral enol (hydroxyl) or a zwitterion in aqueous media.
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Reasoning: Formation of a neutral ketone (pyridone) would disrupt aromaticity without the stabilization of a conjugated amide bond.
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Implication: O-alkylation is generally favored over N-alkylation at the pyridine ring, simplifying synthetic modifications.
Calculated Properties Table[5]
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₇H₅BrN₂O | Core composition |
| Molecular Weight | 213.03 g/mol | Fragment-based drug design compliant |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential |
| TPSA | ~45-50 Ų | High potential for CNS penetration if functionalized |
| pKa (OH) | ~8.5 - 9.0 | Weakly acidic; deprotonates with mild bases (e.g., K₂CO₃) |
| pKa (N1-H) | ~13.5 | Requires strong bases (e.g., NaH, Cs₂CO₃) for alkylation |
| Solubility | Low in water; High in DMSO, DMF | Typical for planar heteroaromatics |
Synthesis Pathways[6][9][11][12][13][14]
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol typically follows two strategic routes. The Direct Bromination route is faster but requires careful control of pH to avoid oxidation of the phenol. The Protected Route is recommended for large-scale preparation to ensure purity.
Route A: The "Protected" Strategy (Recommended)
This route utilizes a methoxy-protected precursor to prevent oxidative degradation during bromination.
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Precursor: 6-methoxy-1H-pyrrolo[3,2-b]pyridine.
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Bromination: Reaction with N-bromosuccinimide (NBS) in DMF at 0°C. The methoxy group directs electron density but protects the ring from oxidation.
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Demethylation: Treatment with BBr₃ or Pyridine·HCl at elevated temperatures to reveal the hydroxyl group.
Route B: Direct Bromination
Direct bromination of the 6-hydroxy scaffold is possible but often yields poly-brominated byproducts due to the high activation of the phenolic ring.
Reactivity & Functionalization Guide
This scaffold offers three distinct points of diversity. The following protocols outline how to selectively manipulate each site.
C-3 Functionalization: Suzuki-Miyaura Coupling
The C-3 bromine is an excellent leaving group for Pd-catalyzed cross-coupling.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
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Base: Aqueous Na₂CO₃ or K₃PO₄.
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Solvent: Dioxane/Water or DME/Water.
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Note: The free hydroxyl group (C-6) and N-H (N-1) are compatible with these conditions, but protecting them (e.g., as a MOM ether or SEM group) often improves yields by preventing catalyst poisoning.
C-6 Functionalization: Etherification
The C-6 hydroxyl behaves like a meta-hydroxypyridine (phenolic).
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Reagents: Alkyl halide (R-X) + Base (K₂CO₃ or Cs₂CO₃) in DMF.
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Selectivity: O-alkylation is favored over N-alkylation due to the instability of the meta-quinoid/pyridone form.
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Mitsunobu Reaction: Compatible with primary/secondary alcohols using PPh₃/DIAD.
N-1 Functionalization
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Acidity: The pyrrole N-H is the most acidic proton after the hydroxyl.
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Protocol: Use NaH in DMF at 0°C followed by electrophile addition.
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Order of Operations: If O-alkylation is not desired, the OH must be protected (e.g., TBDMS) before exposing the molecule to strong bases like NaH, as the phenoxide will form first.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (via Demethylation)
This protocol assumes the starting material 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is available.
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Addition: Dropwise add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) over 15 minutes. Caution: BBr₃ reacts violently with moisture.
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Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–16 hours. Monitor by LC-MS (Target Mass: ~213/215 m/z).
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Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) dropwise.
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Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize HBr) and brine. Dry over Na₂SO₄.[7]
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Purification: Flash column chromatography (MeOH/DCM gradient, 0-10%).
Protocol 2: Suzuki Coupling at C-3
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Reagents: Combine scaffold (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a microwave vial.
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Solvent: Add 1,4-Dioxane and 2M Na₂CO₃ (3:1 ratio). Degas with Argon for 5 mins.
-
Condition: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.
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Isolation: Filter through Celite, extract with EtOAc, and purify.
Safety & Handling
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Hazards: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is an irritant. Avoid inhalation of dust.
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BBr₃ Warning: The demethylation protocol uses Boron Tribromide, which produces HBr fumes. Perform strictly in a fume hood.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive (common for brominated heterocycles).
References
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Compound Data & Vendors
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Synthesis of Azaindole Scaffolds
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Song, J. J., et al. "Organometallic methods for the synthesis of azaindoles." Chemical Society Reviews (2007). (General review on azaindole construction).[8]
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- Reactivity of Hydroxypyridines: Cox, P. Pyridine and Benzo Derivatives: Reactivity of Substituents. Comprehensive Heterocyclic Chemistry II. (Explains the tautomeric preference of 3-hydroxypyridines vs 2/4-isomers).
- Bromination Methodologies: Wei, Y., et al. "Regioselective bromination of 4-azaindoles." Tetrahedron Letters (2010). (Describes C-3 selectivity in 4-azaindoles).
Sources
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- 3. 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol_1190318-44-5_해서 화공 [hairuichem.com]
- 4. 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol_1190318-44-5_杭州海瑞化工有限公司 [hairuichem.com]
- 6. diglib.tugraz.at [diglib.tugraz.at]
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